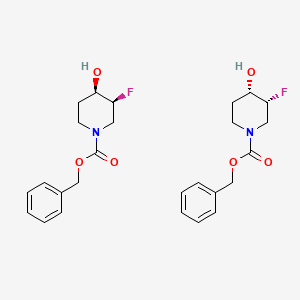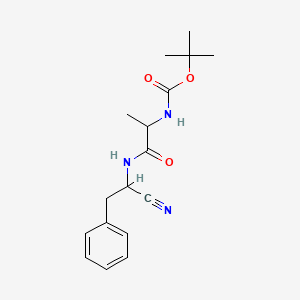
rel-tert-Butyl((S)-1-(((S)-1-Cyano-2-phenylethyl)amino)-1-oxopropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-((S)-1-CYANO-2-PHÉNYLÉTHYLAMINO)-1-OXO-PROPAN-2-YL-CARBAMATE DE TERT-BUTYLE est un composé organique complexe qui comporte un groupe tert-butyle, un groupe cyano et un groupe phényléthylamino.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
Une méthode courante implique l'utilisation d'hydroperoxyde de tert-butyle et de cyanure de benzyle dans des conditions sans métal . La réaction se déroule facilement avec l'oxydation de la liaison Csp3–H, la rupture de la liaison C–CN et la formation de la liaison C–O en un seul pot.
Méthodes de production industrielle
La production industrielle de ce composé peut utiliser des systèmes de micro-réacteurs à flux, qui offrent une approche plus efficace, polyvalente et durable par rapport aux procédés par lots traditionnels . Ces systèmes permettent un contrôle précis des conditions réactionnelles, conduisant à des rendements plus élevés et à une réduction des déchets.
Analyse Des Réactions Chimiques
Types de réactions
(S)-1-((S)-1-CYANO-2-PHÉNYLÉTHYLAMINO)-1-OXO-PROPAN-2-YL-CARBAMATE DE TERT-BUTYLE peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'hydroperoxyde de tert-butyle.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs courants.
Substitution : Le composé peut participer à des réactions de substitution, en particulier celles impliquant les groupes cyano et phényléthylamino.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent l'hydroperoxyde de tert-butyle pour l'oxydation et divers agents réducteurs pour les réactions de réduction. Les réactions de substitution peuvent impliquer des nucléophiles ou des électrophiles selon le produit souhaité.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété de composés substitués.
Applications de la recherche scientifique
(S)-1-((S)-1-CYANO-2-PHÉNYLÉTHYLAMINO)-1-OXO-PROPAN-2-YL-CARBAMATE DE TERT-BUTYLE a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé dans la synthèse de molécules organiques complexes et comme réactif dans diverses réactions chimiques.
Biologie : La structure unique du composé en fait un outil précieux pour l'étude des processus biologiques et des interactions.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme par lequel (S)-1-((S)-1-CYANO-2-PHÉNYLÉTHYLAMINO)-1-OXO-PROPAN-2-YL-CARBAMATE DE TERT-BUTYLE exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Le groupe tert-butyle, par exemple, peut influencer la réactivité et la stabilité du composé . Les groupes cyano et phényléthylamino peuvent interagir avec les molécules biologiques, affectant diverses voies biochimiques.
Applications De Recherche Scientifique
TERT-BUTYL (S)-1-((S)-1-CYANO-2-PHENYLETHYLAMINO)-1-OXOPROPAN-2-YLCARBAMATE has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which TERT-BUTYL (S)-1-((S)-1-CYANO-2-PHENYLETHYLAMINO)-1-OXOPROPAN-2-YLCARBAMATE exerts its effects involves interactions with specific molecular targets and pathways. The tert-butyl group, for example, can influence the compound’s reactivity and stability . The cyano and phenylethylamino groups may interact with biological molecules, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
(S)-1-((S)-1-CYANO-2-PHÉNYLÉTHYLAMINO)-1-OXO-PROPAN-2-YL-CARBAMATE DE TERT-BUTYLE : présente des similitudes avec d'autres esters de tert-butyle et des composés contenant du cyano.
TERT-BUTANESULFINAMIDE : Utilisé dans la synthèse de N-hétérocycles via les sulfinimines.
TERT-BUTYL NITRITE : Utilisé dans la synthèse de N-nitrosamines et d'autres transformations.
Unicité
L'unicité de (S)-1-((S)-1-CYANO-2-PHÉNYLÉTHYLAMINO)-1-OXO-PROPAN-2-YL-CARBAMATE DE TERT-BUTYLE réside dans sa combinaison de groupes fonctionnels, qui confèrent une réactivité distincte et des applications potentielles. La présence à la fois de groupes cyano et phényléthylamino, ainsi que de l'ester de tert-butyle, en fait un composé polyvalent dans divers contextes chimiques et biologiques.
Propriétés
IUPAC Name |
tert-butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12(19-16(22)23-17(2,3)4)15(21)20-14(11-18)10-13-8-6-5-7-9-13/h5-9,12,14H,10H2,1-4H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBFBCYQVFFAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C#N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12318736.png)
![2-[[2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12318744.png)
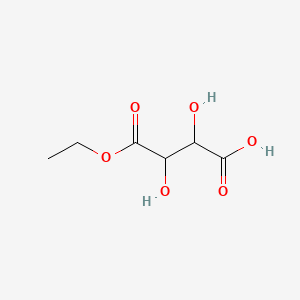


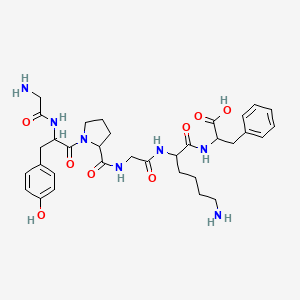
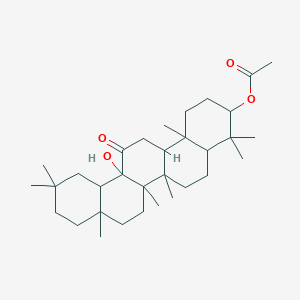
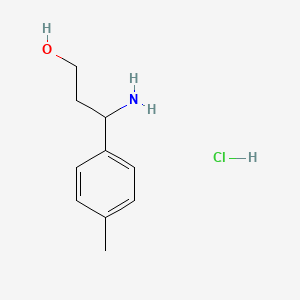
![6-({6-Oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl}amino)hexanoic acid](/img/structure/B12318791.png)
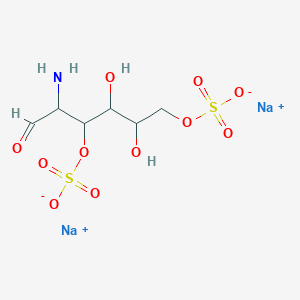
![(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12318808.png)
![[3,4,5-triacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B12318812.png)
